2-(2-Aminophenyl)ethane-1-sulfonamide
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Overview
Description
2-(2-Aminophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)ethane-1-sulfonamide typically involves the reaction of 2-nitrobenzene with ethane-1-sulfonamide under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Aminophenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antibacterial and anticancer activities .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for certain parasitic infections.
Uniqueness: 2-(2-Aminophenyl)ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(2-aminophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
InChI Key |
WRZZQRWXWJIYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)N |
Origin of Product |
United States |
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